molecular formula C6H5O2S- B1229208 Benzenesulfinate

Benzenesulfinate

Cat. No.: B1229208
M. Wt: 141.17 g/mol
InChI Key: JEHKKBHWRAXMCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonyl is an organosulfur compound with the chemical formula C₆H₅SO₂. It is a derivative of benzene, where a sulfonyl group (SO₂) is attached to the benzene ring. This compound is known for its versatility in organic synthesis and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Phosphorus Pentachloride Method

      Procedure: A mixture of phosphorus pentachloride and sodium benzenesulfonate is heated in an oil bath at 170–180°C for fifteen hours. The mixture is then cooled, and water with cracked ice is added.

  • Phosphorus Oxychloride Method

      Procedure: Similar to the phosphorus pentachloride method, but using phosphorus oxychloride instead.

  • Chlorosulfonic Acid Method

      Procedure: Benzene is slowly added to chlorosulfonic acid with continuous stirring, keeping the temperature between 20° and 25°C.

Industrial Production Methods

Industrial production of benzenesulfonyl chloride typically involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or chlorosulfonic acid. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Amines: Used in the formation of sulfonamides.

    Alcohols: Used in the formation of sulfonate esters.

    Zinc Dust: Used in reduction reactions.

    Sulfuric Acid: Used in both reduction and oxidation reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Benzenesulfinic Acid: Formed from reduction reactions.

    Benzenesulfonic Acid: Formed from oxidation reactions.

Scientific Research Applications

Benzenesulfonyl compounds have a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzenesulfonyl compounds can be compared with other sulfonyl derivatives:

Conclusion

Benzenesulfonyl compounds are versatile and valuable in various fields of science and industry Their unique chemical properties and reactivity make them essential tools in organic synthesis, enzyme inhibition studies, and the production of pharmaceuticals and detergents

Biological Activity

Benzenesulfinate, a compound derived from benzenesulfonic acid, has garnered attention in recent years for its diverse biological activities. This article reviews the biological effects of this compound, focusing on its anticancer properties, potential for causing dermal irritation, and its role in synthetic organic chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various benzenesulfonate derivatives, including this compound. A notable research effort demonstrated that certain derivatives possess significant anticancer activity against various cancer cell lines. For instance, a study reported that specific 4-methylbenzenesulfonate derivatives exhibited IC50 values below 0.3 µM against K562 cells, indicating potent cytotoxicity compared to standard chemotherapeutics such as imatinib and CP-31398 .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (µM)Selectivity Index
BS10.172High
BS20.246Moderate
BS30.173High
BS40.173High
BS510.19Low

The selectivity index (SI) indicates the ratio of toxic dose to therapeutic dose, with higher values suggesting safer profiles for normal cells. The study also revealed that this compound derivatives caused cell cycle arrest in the G2/M phase, further underscoring their potential as anticancer agents .

Dermal Irritation Potential

In addition to its therapeutic potentials, the safety profile of this compound has been evaluated through dermal irritation studies . Research involving acute dermal irritation assessments on rabbits indicated that this compound and related sulfonates produced only slight irritation at high concentrations (5000 mg/L), with reactions being reversible within 72 hours . This finding is crucial for assessing the safety of compounds containing this compound when used in consumer products or pharmaceuticals.

Table 2: Dermal Irritation Assessment Results

Concentration (mg/L)Reaction SeverityReversibility
5000Slight IrritationYes (within 72 hrs)
2000No IrritationN/A
1000No IrritationN/A

Synthetic Applications

This compound also serves as an important building block in synthetic organic chemistry. It has been utilized in the synthesis of various biologically active compounds, including amino alcohols and sulfonamides that exhibit antioxidant and anti-inflammatory activities . The versatility of this compound in organic reactions is attributed to its ability to act as a nucleophile and participate in radical polymerizations .

Case Study: Synthesis of Antioxidant Compounds

A recent study synthesized a series of benzenesulfonamide derivatives that were evaluated for their antioxidant activity. The compounds showed significant inhibition of oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Table 3: Biological Activities of Benzenesulfonamide Derivatives

CompoundAntioxidant Activity (%) at 3hAntimicrobial Activity (MIC mg/mL)
Compound A94.696.72 (E. coli)
Compound B89.666.63 (S. aureus)
Compound C87.83-

Properties

IUPAC Name

benzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHKKBHWRAXMCH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O2S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862453
Record name Benzenesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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